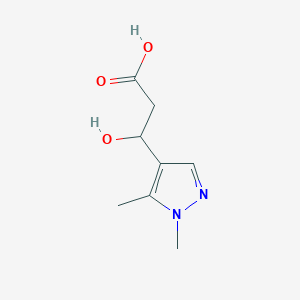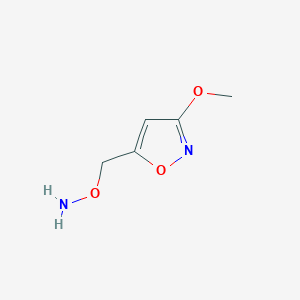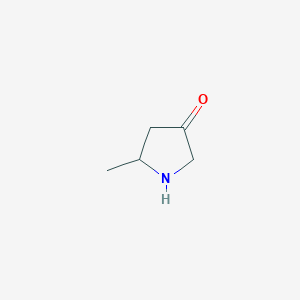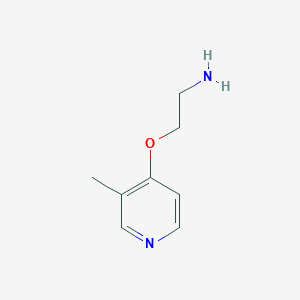![molecular formula C10H11FN2O2S B13607685 (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Electrophilic Aromatic Substitution: The aromatic ring of the benzimidazole can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the benzimidazole ring can produce a benzimidazole N-oxide.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups. It may also serve as a probe to investigate the function of specific proteins.
Medicine
Pharmaceutical research explores the potential of this compound as a drug candidate. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a subject of interest for drug development.
Industry
In the industrial sector, (1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole derivatives, known for its broad range of biological activities.
(1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride: A similar compound lacking the ethyl group, which may exhibit different reactivity and biological properties.
Sulfonyl Fluoride Derivatives: Compounds containing the sulfonyl fluoride group, known for their reactivity and use in various chemical processes.
Uniqueness
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride is unique due to the presence of both the benzimidazole ring and the sulfonyl fluoride group
Properties
Molecular Formula |
C10H11FN2O2S |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(1-ethylbenzimidazol-2-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C10H11FN2O2S/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-16(11,14)15/h3-6H,2,7H2,1H3 |
InChI Key |
NOQJBWKYENQJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


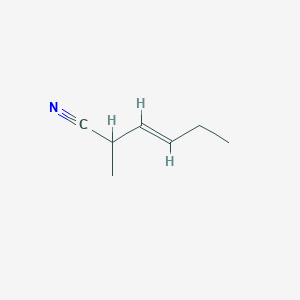
![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
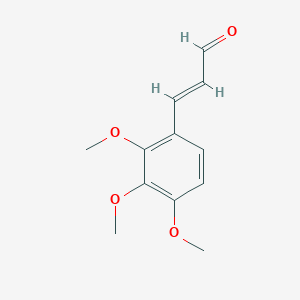
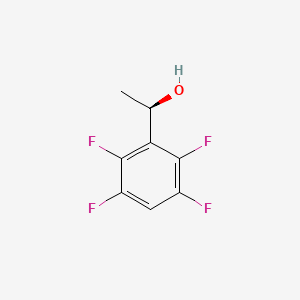

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
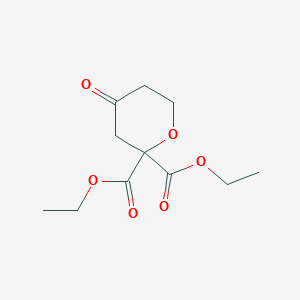
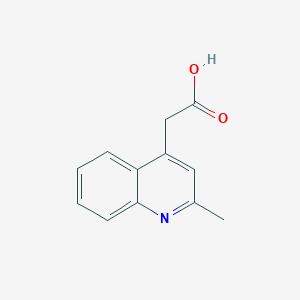

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
